trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate
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Overview
Description
Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: is an organic compound characterized by its unique structure, which includes a fluorine atom and a methanesulfonate group attached to a tetrahydropyran ring. This compound is of interest in various fields of chemical research due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with tetrahydropyran, which is subjected to fluorination to introduce the fluorine atom at the 3-position.
Fluorination: This step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Methanesulfonation: The fluorinated intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorinated carbon or the tetrahydropyran ring.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thiols.
Oxidation Products: Oxidized derivatives of the tetrahydropyran ring.
Reduction Products: Reduced forms of the fluorinated intermediate.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Fluorinated Compounds: Its fluorine atom makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the development of new drugs due to its unique reactivity and ability to form stable compounds.
Biological Probes: Used in the design of probes for studying biological systems, particularly those involving fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry:
Material Science:
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, where the fluorine atom can enhance binding affinity or selectivity. The methanesulfonate group can facilitate the formation of covalent bonds with target molecules, leading to irreversible inhibition or modification.
Comparison with Similar Compounds
3-Fluoro-tetrahydro-2H-pyran-4-yl acetate: Similar structure but with an acetate group instead of methanesulfonate.
3-Chloro-tetrahydro-2H-pyran-4-yl methanesulfonate: Chlorine atom instead of fluorine, leading to different reactivity and applications.
Tetrahydro-2H-pyran-4-yl methanesulfonate: Lacks the fluorine atom, making it less reactive in certain contexts.
Uniqueness: Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate is unique due to the presence of both a fluorine atom and a methanesulfonate group
Properties
IUPAC Name |
[(3S,4S)-3-fluorooxan-4-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO4S/c1-12(8,9)11-6-2-3-10-4-5(6)7/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMGDABABBATQE-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOCC1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1CCOC[C@@H]1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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